

Structure-Activity Relationship of 5-Amino-2-chloroisonicotinamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972

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Despite a comprehensive search for studies on the structure-activity relationship (SAR) of **5-Amino-2-chloroisonicotinamide** analogs, publicly available literature with detailed quantitative data and experimental protocols for a series of these specific compounds is not available. Therefore, a direct comparative guide as requested cannot be generated at this time.

The initial investigation aimed to identify research that systematically synthesized and evaluated a library of analogs based on the **5-Amino-2-chloroisonicotinamide** scaffold. The goal was to extract quantitative biological data, such as IC50 values against specific biological targets, and the corresponding experimental methodologies. This information is crucial for constructing a detailed comparison guide that would be valuable for researchers, scientists, and drug development professionals.

While the search did not yield specific SAR studies on **5-Amino-2-chloroisonicotinamide** analogs, it did reveal that this chemical moiety is a valuable building block in medicinal chemistry. It is frequently used as a starting material or intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The broader search for related structures, such as other substituted aminopyridines and nicotinamides, provided insights into the general SAR principles for these classes of compounds. For instance, studies on various 2-aminothiazole and thienopyridine derivatives have demonstrated their potential as kinase inhibitors and antiproliferative agents. These

studies often highlight the importance of specific substitutions on the heterocyclic ring and the amide side chain for biological activity. However, this information is not directly transferable to the **5-Amino-2-chloroisonicotinamide** scaffold and would not be sufficient to construct the specific, data-driven comparison guide requested.

To fulfill the user's request, a dedicated research study would be required. Such a study would involve:

- **Synthesis of a Library of Analogs:** A series of **5-Amino-2-chloroisonicotinamide** analogs would need to be synthesized, with systematic variations at different positions of the molecule.
- **Biological Screening:** These analogs would then be tested against one or more relevant biological targets (e.g., specific enzymes, receptors, or cancer cell lines).
- **Quantitative Data Collection:** The biological activity would need to be quantified (e.g., IC50, EC50, Ki values).
- **SAR Analysis:** The relationship between the structural modifications and the observed biological activity would be analyzed to establish a clear SAR.
- **Publication of Results:** The findings, including detailed experimental protocols, would need to be published in a peer-reviewed scientific journal.

Until such a study is publicly available, a comprehensive and objective comparison guide on the SAR of **5-Amino-2-chloroisonicotinamide** analogs cannot be created. Researchers interested in this specific scaffold may need to undertake their own synthetic and biological evaluation efforts.

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